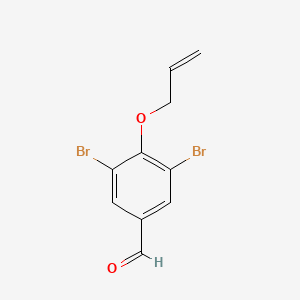

4-(Allyloxy)-3,5-dibromobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h2,4-6H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAHXQMWVYMRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1Br)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Allyloxy 3,5 Dibromobenzaldehyde

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic approach is instrumental in devising a logical pathway for the synthesis of 4-(Allyloxy)-3,5-dibromobenzaldehyde. This involves mentally deconstructing the target molecule to identify simpler, commercially available, or easily synthesizable precursors.

The most logical retrosynthetic disconnection for this compound is at the ether oxygen atom. Cleavage of the C-O bond of the allyloxy group points to two primary synthons: a 3,5-dibromo-4-oxidobenzaldehyde anion and an allyl cation, or their synthetic equivalents.

This disconnection suggests that the key bond formation would be an O-allylation reaction. The most common and direct method for achieving this is the Williamson ether synthesis. In this forward-synthetic direction, a phenoxide, generated from a phenolic precursor, acts as a nucleophile to attack an allyl halide, forming the desired ether linkage via an SN2 reaction. More advanced methods involving transition-metal catalysis also represent viable pathways for this bond formation.

The retrosynthetic analysis identifies two essential precursors:

3,5-Dibromo-4-hydroxybenzaldehyde (B181551) : This compound serves as the aromatic core and the source of the phenolic hydroxyl group. It is a known compound with CAS number 2973-77-5. nih.govsigmaaldrich.com Its synthesis has been reported through methods such as the bromination of 4-hydroxybenzaldehyde (B117250) or the multi-step conversion of p-cresol (B1678582), which involves nuclear bromination followed by side-chain bromination and hydrolysis. rsc.orggoogle.com 3,5-Dibromo-4-hydroxybenzaldehyde is commercially available from various chemical suppliers, making it a convenient starting point for the synthesis. sigmaaldrich.com

Allylating Agent : An electrophilic three-carbon unit is required to introduce the allyl group. Allyl bromide (3-bromoprop-1-ene) is the most common and commercially available reagent for this purpose. Other suitable agents include allyl chloride or allyl iodide. In more advanced catalytic systems, reagents like allyl acetate (B1210297) or vinyl ethylene (B1197577) carbonate can also serve as the allyl source. frontiersin.orgrsc.org

The accessibility of these starting materials makes the synthesis of this compound feasible in a standard laboratory setting.

Phenolic Allylation Strategies for Ether Linkage Formation

The formation of the ether linkage is the crucial step in the synthesis. This is typically accomplished through the regioselective O-allylation of the phenolic precursor.

The Williamson ether synthesis is a classic and reliable method for achieving regioselective O-allylation. The reaction proceeds in two main steps:

Deprotonation : The phenolic hydroxyl group of 3,5-dibromo-4-hydroxybenzaldehyde is deprotonated by a suitable base to form a nucleophilic phenoxide ion. The choice of base is critical and can range from mild bases like potassium carbonate (K₂CO₃) to stronger ones like sodium hydride (NaH). rsc.org

Nucleophilic Substitution : The resulting phenoxide attacks the allylating agent (e.g., allyl bromide) in a nucleophilic substitution reaction, displacing the halide and forming the 4-(allyloxy) ether bond.

This method is highly regioselective for the oxygen atom, as the phenoxide is a much stronger nucleophile than the aromatic ring, thus preventing competing C-allylation reactions under these conditions. A general procedure involves stirring the phenolic precursor with an excess of allyl bromide and a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). rsc.orgnih.gov

While the Williamson ether synthesis is often sufficient, modern catalysis offers milder and potentially more efficient alternatives. Transition-metal catalysts, particularly those based on palladium, have been extensively studied for the allylation of phenols. frontiersin.orgacs.org

These catalytic systems typically involve a palladium(0) precursor that reacts with an allylic substrate (like allyl acetate or vinyl ethylene carbonate) to form a π-allyl palladium intermediate. frontiersin.org The phenol (B47542) then attacks this intermediate to form the allyl ether. Various catalyst systems have been developed for this transformation.

| Catalyst System | Allylating Agent | Base | Solvent | Key Features |

| PdCl₂(dppf) | Vinyl Ethylene Carbonate | - | THF | Good yields, complete regioselectivity, decarboxylative allylation. frontiersin.org |

| [Fe₃O₄–dopamine–Pd] | Allyl Acetates | NaHCO₃ | Water | Magnetically separable and recyclable catalyst, green procedure. rsc.orgrsc.org |

| Pd(OAc)₂ / PPh₃ | Allyl Alcohol | Ti(O-iPr)₄ | Dioxane | Can favor O-allylation, but C-allylation is a competitive pathway. universiteitleiden.nl |

| RuCp*(MeCN)₃ | Allyl Halides | Base | - | Ruthenium-based catalyst system for allylation reactions. universiteitleiden.nl |

These catalytic methods can offer advantages such as the use of less reactive allylating agents (e.g., alcohols or acetates instead of halides) and milder reaction conditions. The choice of ligands, such as phosphines, is crucial in modulating the reactivity and selectivity of the metal catalyst. universiteitleiden.nl

The efficiency of the O-allylation reaction depends on the careful optimization of several parameters. For the widely used Williamson ether synthesis, key variables include the base, solvent, temperature, and reaction time.

| Parameter | Options | Effect on Reaction |

| Base | K₂CO₃, Cs₂CO₃, NaH, NaHCO₃ | A moderately strong base like K₂CO₃ is often sufficient to deprotonate the phenol without causing side reactions. Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions. rsc.org |

| Solvent | Acetone, DMF, Acetonitrile (MeCN), THF | Polar aprotic solvents are preferred as they solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, thus accelerating the SN2 reaction. rsc.org |

| Temperature | Room Temperature to Reflux | Heating the reaction mixture, often to the reflux temperature of the solvent (e.g., 60 °C for DMF or refluxing acetone), typically increases the reaction rate and leads to higher yields within a shorter time. rsc.orgnih.gov |

| Allylating Agent | Allyl bromide, Allyl chloride | Allyl bromide is generally more reactive than allyl chloride. A slight excess (e.g., 1.5 equivalents) is often used to drive the reaction to completion. nih.gov |

A typical set of optimized conditions would involve reacting 3,5-dibromo-4-hydroxybenzaldehyde with 1.5 equivalents of allyl bromide and 1.5 equivalents of potassium carbonate in acetone, heated to reflux for several hours until the starting material is consumed (as monitored by TLC). nih.gov Following the reaction, a standard workup involving filtration and solvent evaporation, followed by purification via recrystallization or column chromatography, would yield the final product, this compound.

Bromination Techniques for Aromatic Ring Functionalization

The introduction of bromine atoms onto the benzene (B151609) ring is a critical step, governed by the principles of electrophilic aromatic substitution. The hydroxyl or allyloxy group on the precursor is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack and directing incoming electrophiles to the ortho and para positions. savemyexams.comchemguide.co.uk

Electrophilic Aromatic Bromination Methodologies and Selectivity Control

Electrophilic aromatic bromination is the conventional method for creating aryl-bromine bonds. nih.gov For highly activated substrates like phenols or phenol ethers, the reaction can proceed readily, often without the need for a Lewis acid catalyst that is typically required for less reactive rings like benzene. savemyexams.comlibretexts.org The strong electron-donating nature of the hydroxyl group increases the electron density of the aromatic ring, facilitating attack by an electrophile. chemguide.co.uk

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). brainly.com Phenol's high reactivity means that reactions with bromine water can proceed rapidly at room temperature, often leading to the formation of 2,4,6-tribromophenol (B41969) as a white precipitate. chemguide.co.ukbrainly.com This high reactivity presents a significant challenge in controlling the extent of bromination.

Selectivity control is paramount. Key factors influencing the reaction outcome include:

Choice of Brominating Agent: Milder reagents such as N-bromosuccinimide (NBS) can offer better control over the reaction compared to the highly reactive elemental bromine, potentially reducing the incidence of over-bromination. brainly.comchemrxiv.org

Solvent: The reaction medium can influence reactivity. Solvents like acetic acid, carbon tetrachloride, or a mixture of an inert organic solvent and water are often employed for phenol bromination. google.com

Temperature: Conducting the reaction at lower temperatures can help manage the high reactivity of the phenolic ring and improve selectivity. nih.gov

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Bromine (Br₂) in Water/Solvent | Room temperature, often no catalyst needed. savemyexams.com | Readily available and highly reactive. | Difficult to control; often leads to polybromination (e.g., 2,4,6-tribromophenol). brainly.comlibretexts.org |

| N-Bromosuccinimide (NBS) | Various organic solvents, sometimes with an acid catalyst. chemrxiv.org | Milder, safer to handle than Br₂, allows for better selectivity. chemrxiv.org | May require specific conditions or catalysts to achieve desired reactivity. |

| KBr/KBrO₃ | Requires acidic aqueous or mixed aqueous/organic media. chemrxiv.org | Generates Br₂ in situ, avoiding handling of elemental bromine. chemrxiv.org | Reaction kinetics are highly pH-dependent. chemrxiv.org |

Directed Regioselective Dibromination Approaches on Benzene Core

To synthesize this compound, two bromine atoms must be installed at the positions ortho to the oxygen-bearing carbon. This specific 3,5-dibromo pattern is a direct consequence of the directing effect of the hydroxyl or allyloxy group at position 1 and the substituent at position 4.

A common synthetic precursor for this pattern is a para-substituted phenol, such as p-cresol or 4-hydroxybenzaldehyde.

Starting from p-Cresol: The hydroxyl group directs electrophilic attack to the two vacant ortho positions (2 and 6). A patented process describes the nucleus bromination of p-cresol to yield 2,6-dibromo-p-cresol. google.com This intermediate can then be further functionalized. A subsequent high-temperature bromination step can functionalize the methyl group to a bromomethyl or dibromomethyl group, which can then be hydrolyzed to the aldehyde. google.comgoogle.com

Starting from 4-Hydroxybenzaldehyde: The strongly activating -OH group will direct the two bromine atoms to positions 3 and 5, as the para position is already occupied by the aldehyde group.

The key to achieving regioselective dibromination is the powerful ortho-, para-directing ability of the phenolic hydroxyl group. With the para position blocked, substitution is strongly favored at the two ortho positions.

Mitigation of Side Reactions and Control of Bromination Pattern

The primary challenge in the bromination of phenols is controlling the reaction to prevent undesired outcomes. libretexts.org

Common Side Reactions:

Over-bromination: Due to the high activation of the ring by the -OH group, it is easy to form tri-substituted products. libretexts.org

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities and tarry materials, especially under harsh reaction conditions. google.com

Byproduct Formation: The reaction generates hydrogen bromide (HBr), which can create a highly acidic environment. google.com

Strategies for Control:

Stoichiometric Control: Precise control over the amount of brominating agent is crucial. Using approximately two molar equivalents of bromine per mole of the phenolic substrate is necessary to favor dibromination. google.com

Controlled Addition: Adding the brominating agent slowly to the reaction mixture helps to prevent localized high concentrations and maintain better temperature control, thereby reducing side reactions. google.com

Temperature Management: Performing the bromination at controlled, often low-to-ambient temperatures, helps to moderate the reaction rate and minimize the formation of byproducts. nih.gov

In Situ Generation of Bromine: Using systems like KBr/KBrO₃ in acid or HBr with an oxidant can generate bromine in situ, maintaining a low and steady concentration of the electrophile, which can lead to cleaner reactions. chemrxiv.org

| Challenge | Mitigation Strategy | Rationale |

|---|---|---|

| Over-bromination | Use precise stoichiometry (2 equivalents of Br₂); employ milder reagents like NBS. brainly.comgoogle.com | Limits the amount of available electrophile to prevent further substitution. |

| Oxidation of Phenol | Maintain low reaction temperatures; avoid harsh oxidants. | Reduces the rate of competing oxidation pathways. |

| Poor Regioselectivity | Use a precursor with a blocking group in the para position (e.g., 4-hydroxybenzaldehyde). | The powerful ortho-, para-directing -OH group is forced to direct substitution only to the ortho positions. brainly.com |

Formylation Reactions for Aldehyde Group Installation

The introduction of a formyl (-CHO) group onto an aromatic ring is a key transformation that can be accomplished through several named reactions. The choice of method depends heavily on the nature of the aromatic substrate, particularly its reactivity.

Vilsmeier-Haack Formylation in Functionalized Aromatic Systems

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This makes it particularly suitable for substrates such as phenol ethers. The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijpcbs.comajrconline.org

The mechanism proceeds via electrophilic aromatic substitution, where the activated aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. organic-chemistry.org

Studies have demonstrated the successful formylation of various phenolic compounds using Vilsmeier-Haack conditions. ajrconline.orgjocpr.com The reaction is generally regioselective, favoring formylation at the para position relative to the activating group. If this position is blocked, ortho-formylation may occur, although it can be sterically hindered. In the context of synthesizing this compound, the Vilsmeier-Haack reaction could be applied to a precursor like 2,6-dibromo-1-allyloxybenzene, directing the formyl group to the para position.

Gattermann-Koch Reaction and Related Formylation Protocols

The Gattermann-Koch and the related Gattermann reaction are classical methods for synthesizing aromatic aldehydes.

Gattermann-Koch Reaction: This method introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and often a co-catalyst like cuprous chloride (CuCl). testbook.comscienceinfo.com However, the Gattermann-Koch reaction has a significant limitation: it is generally not applicable to phenol or phenol ether substrates. testbook.comcollegedunia.comechemi.comcollegesearch.in The failure of these highly activated systems to react is attributed to factors such as the insolubility of the cuprous chloride co-catalyst in the reaction medium or the potential for the Lewis acid to complex with the phenolic oxygen, deactivating the ring. echemi.comcollegesearch.in

Gattermann Reaction: A modification of the Gattermann-Koch reaction, developed by Ludwig Gattermann, overcomes this limitation. collegedunia.comunacademy.com The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. collegedunia.comwikipedia.org Crucially, this method is effective for the formylation of phenols and phenol ethers. thermofisher.commdma.ch The reaction proceeds through the formation of an electrophilic formimine intermediate, which attacks the aromatic ring. Subsequent hydrolysis yields the aldehyde. collegedunia.com To avoid the hazards of handling anhydrous hydrogen cyanide, the Adams modification is widely used, where HCN is generated in situ from a safer salt, such as zinc cyanide (Zn(CN)₂), and HCl. wikipedia.orgthermofisher.com

| Reaction | Reagents | Applicability to Phenols/Ethers | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | DMF/POCl₃ (or SOCl₂) ijpcbs.com | Yes, highly applicable. jocpr.com | Effective for electron-rich aromatics; mild conditions. |

| Gattermann-Koch | CO/HCl, AlCl₃, CuCl testbook.com | No, generally inapplicable. collegedunia.comcollegesearch.in | Used for less activated rings like benzene and alkylbenzenes. |

| Gattermann | HCN/HCl, Lewis Acid (e.g., AlCl₃) collegedunia.com | Yes, applicable. thermofisher.commdma.ch | A key alternative to Gattermann-Koch for phenolic compounds. |

| Gattermann (Adams Mod.) | Zn(CN)₂/HCl, Lewis Acid thermofisher.com | Yes, applicable. | Safer alternative that avoids handling anhydrous HCN. thermofisher.com |

Investigation of Alternative Formylation Methods Applicable to Dibromo-allyloxybenzene Scaffolds

The introduction of a formyl group onto an aromatic ring is a critical transformation in the synthesis of this compound. Several classical and modern formylation methods can be considered for the dibromo-allyloxybenzene scaffold. The choice of method often depends on the reactivity of the substrate, desired regioselectivity, and reaction conditions.

Reimer-Tiemann Reaction: This reaction typically involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgbyjus.comlscollege.ac.in The mechanism proceeds through the generation of dichlorocarbene (B158193) (:CCl2) as the electrophile. wikipedia.orgbyjus.com For a substrate like 1-allyloxy-2,6-dibromobenzene, the electron-donating allyloxy group would activate the aromatic ring towards electrophilic substitution. However, the Reimer-Tiemann reaction is primarily effective for ortho-formylation relative to a hydroxyl group. wikipedia.org If starting from 2,6-dibromophenol (B46663), formylation would likely occur at the C4 position (para to the hydroxyl group) to some extent, but the reaction is famously more selective for the ortho position. wikipedia.orgresearchgate.net The harsh basic conditions and the use of chloroform, a regulated solvent, are notable drawbacks. wikipedia.org

Duff Reaction: The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent, typically in the presence of an acid like boric or acetic acid, to formylate activated aromatic compounds such as phenols. uni.eduwikipedia.orgecu.edu This method is known for directing formylation to the ortho-position of a phenolic hydroxyl group. wikipedia.org Similar to the Reimer-Tiemann reaction, its direct application to 1-allyloxy-2,6-dibromobenzene might be inefficient as the reaction is most effective with phenols. wikipedia.orgecu.edu Starting with 2,6-dibromophenol could be a viable route, though yields for the Duff reaction are often reported as low. ecu.edu

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl3) or oxalyl chloride, to formylate electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reactive electrophile is a chloroiminium ion, [CH(Cl)=N(CH3)2]+. organic-chemistry.org The Vilsmeier-Haack reaction is a powerful and versatile formylation method. ijpcbs.com It is generally applicable to activated aromatic ethers, making it a strong candidate for the direct formylation of 1-allyloxy-2,6-dibromobenzene. The reaction is known to be sensitive to steric hindrance, which could be a factor with the two bromine atoms flanking the target position. Transition metal ions have been shown to catalyze Vilsmeier-Haack reactions in some cases. researchgate.net

Other Formylation Methods: Organometallic approaches, such as directed ortho-metalation followed by quenching with a formylating agent, offer high regioselectivity. For instance, a lithiation reaction directed by the allyloxy group could be envisioned, followed by reaction with DMF to introduce the aldehyde functionality. Such methods often require cryogenic temperatures and strictly anhydrous conditions.

A comparison of these potential formylation methods is presented in the table below.

| Formylation Method | Reagent(s) | Typical Substrate | Advantages | Disadvantages | Applicability to Dibromo-allyloxybenzene Scaffold |

| Reimer-Tiemann | CHCl3, Base (e.g., NaOH) | Phenols | Single-step from phenols | Low yields, harsh conditions, use of chloroform, primarily ortho-selective | Potentially applicable to 2,6-dibromophenol, but may have selectivity issues. |

| Duff Reaction | Hexamine, Acid | Phenols | Simple reagents | Often low yields, requires phenolic substrate | Applicable to 2,6-dibromophenol, but likely inefficient. |

| Vilsmeier-Haack | DMF, POCl3 (or similar) | Electron-rich arenes | Good yields, versatile | Reagents can be harsh | Highly promising for direct formylation of 1-allyloxy-2,6-dibromobenzene. |

| Directed Metalation | Organolithium reagent, DMF | Aryl ethers/amines | High regioselectivity | Requires cryogenic temperatures, anhydrous conditions, strong bases | Potentially highly effective for direct formylation, but requires specialized conditions. |

Multi-step Synthetic Sequences and Convergent/Linear Approaches

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a final step. For this compound, a plausible convergent approach would involve the coupling of a pre-functionalized aromatic ring with a formyl group equivalent.

One conceptual convergent strategy could involve a cross-coupling reaction. For example, a Grignard or organolithium reagent derived from 1-allyloxy-2,4,6-tribromobenzene could be reacted with a suitable formylating agent. However, a more practical convergent approach would involve the synthesis of 3,5-dibromobenzaldehyde (B114249) and its subsequent allylation. This is often considered a more linear sequence but has convergent characteristics in that the core aldehyde structure is prepared separately.

A true convergent synthesis might involve the preparation of a 3,5-dibromo-4-metalated benzaldehyde (B42025) derivative (where the aldehyde is protected as an acetal) and coupling it with an allyl halide. However, the reactivity of the organometallic species might be incompatible with the protected aldehyde.

A linear synthesis involves the sequential modification of a starting material through a series of reactions. This approach is often more straightforward to design and execute for relatively simple molecules. A probable linear pathway for the synthesis of this compound would likely start from a readily available phenol. A similar strategy is employed for the synthesis of 4-(Allyloxy)-3,5-dimethylbenzaldehyde, which involves the allylation of 3,5-dimethylphenol (B42653) followed by formylation.

Proposed Linear Synthetic Pathway:

Bromination of Phenol: The synthesis would likely commence with the dibromination of phenol to yield 2,6-dibromophenol. This can be achieved using brominating agents like N-bromosuccinimide. chemicalbook.com The hydroxyl group directs the electrophilic substitution to the ortho positions.

Allylation (Williamson Ether Synthesis): The resulting 2,6-dibromophenol would then be allylated. This is typically achieved through a Williamson ether synthesis, where the phenol is deprotonated with a base (e.g., potassium carbonate) and reacted with an allyl halide (e.g., allyl bromide) in a suitable solvent like DMF. rsc.org This step yields the intermediate, 1-allyloxy-2,6-dibromobenzene. Isolation and purification of this intermediate would be crucial to ensure the purity of the final product.

Formylation: The final step would be the formylation of 1-allyloxy-2,6-dibromobenzene at the para position. As discussed previously, the Vilsmeier-Haack reaction would be a strong candidate for this transformation due to its effectiveness with electron-rich aromatic ethers. organic-chemistry.orgijpcbs.com

Each intermediate in this linear sequence (2,6-dibromophenol and 1-allyloxy-2,6-dibromobenzene) would require isolation and purification, for example, by recrystallization or column chromatography, to ensure the success of the subsequent steps and the purity of the final product.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Bromination | Phenol, N-Bromosuccinimide | 2,6-Dibromophenol |

| 2 | Allylation | 2,6-Dibromophenol, Allyl bromide, K2CO3 | 1-Allyloxy-2,6-dibromobenzene |

| 3 | Formylation | 1-Allyloxy-2,6-dibromobenzene, DMF, POCl3 | This compound |

Integration of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by carefully selecting solvents, catalysts, and reagents.

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives. nih.gov For the proposed linear synthesis:

Allylation: While DMF is a common solvent for Williamson ether synthesis due to its polar aprotic nature, it has reproductive toxicity concerns. Alternative, more environmentally benign solvents such as dimethyl sulfoxide (B87167) (DMSO), which can be derived from renewable resources, or greener polar aprotic solvents like Cyrene™ (dihydrolevoglucosenone) could be investigated. Water can also be a green solvent for some nucleophilic substitution reactions, potentially with the use of a phase-transfer catalyst. acs.org

Formylation: The Vilsmeier-Haack reaction is often carried out using excess DMF as both reagent and solvent. Minimizing the amount of solvent or using a greener solvent that is compatible with the Vilsmeier reagent would be a key consideration. Some reactions have been performed in more benign solvents like acetonitrile. researchgate.net Solvent-free reaction conditions, where applicable, represent an ideal green chemistry approach.

Solvent reduction strategies include performing reactions at higher concentrations or exploring mechanochemical methods that use mechanical force instead of bulk solvents to drive reactions.

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste.

Recyclable Acid Catalysts: For reactions that may require an acid catalyst, solid acid catalysts such as zeolites or ion-exchange resins could be employed. These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and potentially reused, minimizing waste. liberty.edu

Catalytic Formylation: While the Vilsmeier-Haack reaction is stoichiometric in the Vilsmeier reagent, research into catalytic formylation reactions is an active area. For instance, transition metal-catalyzed formylation reactions using a sustainable source of the formyl group (e.g., CO2/H2) are being developed. wikipedia.org Although not yet standard for this specific transformation, such methods represent a future direction for greener synthesis.

Reagent Optimization: Optimizing the stoichiometry of reagents is crucial to minimize waste. For instance, in the allylation step, using a minimal excess of allyl bromide and base can reduce the amount of unreacted starting materials and byproducts. Similarly, in the bromination step, using a precise amount of the brominating agent can prevent over-bromination and improve the atom economy of the reaction.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Assessment of Atom Economy and Reaction Efficiency

The efficiency of a chemical synthesis can be evaluated using several metrics, with atom economy and reaction yield being two of the most important. reddit.commonash.edu Atom economy provides a theoretical measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product, while the reaction yield gives the practical efficiency of the reaction. monash.edu

Atom Economy

The atom economy is calculated using the following formula:

Percent Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

For the synthesis of this compound from 3,5-dibromo-4-hydroxybenzaldehyde and allyl bromide, the reaction is as follows:

C₇H₄Br₂O₂ + C₃H₅Br + Base → C₁₀H₈Br₂O₂ + H-Base⁺ + Br⁻

Assuming the use of potassium carbonate (K₂CO₃) as the base, the balanced equation for the formation of the phenoxide is:

2 C₇H₄Br₂O₂ + K₂CO₃ → 2 C₇H₃Br₂O₂⁻K⁺ + H₂O + CO₂

Followed by the SN2 reaction:

C₇H₃Br₂O₂⁻K⁺ + C₃H₅Br → C₁₀H₈Br₂O₂ + KBr

C₇H₄Br₂O₂ + C₃H₅Br + K₂CO₃ (as base) → C₁₀H₈Br₂O₂ + KBr + KHCO₃

The molecular weights of the components are:

this compound (C₁₀H₈Br₂O₂): 320.00 g/mol

3,5-Dibromo-4-hydroxybenzaldehyde (C₇H₄Br₂O₂): 279.91 g/mol sigmaaldrich.com

Allyl bromide (C₃H₅Br): 120.98 g/mol

Potassium carbonate (K₂CO₃): 138.21 g/mol

The atom economy for this transformation is:

Percent Atom Economy = [320.00 / (279.91 + 120.98 + 138.21)] x 100 ≈ 59.3%

This calculation indicates that, under ideal conditions, a significant portion of the reactant mass is converted into byproducts (potassium bromide and potassium bicarbonate). Reactions that are 100% atom economical, such as addition reactions, are considered the most efficient in this regard. docbrown.info

Reaction Efficiency

Reaction efficiency is a broader concept that encompasses not only the atom economy but also the reaction yield, energy consumption, and the environmental impact of the solvents and reagents used. wikipedia.orgnih.gov A key metric for practical efficiency is the reaction yield, which is the amount of product obtained compared to the theoretical maximum.

While a specific, high-yield synthesis for this compound is not extensively documented in readily available literature, analogous allylation reactions of substituted phenols often proceed with good to excellent yields, typically in the range of 80-95%. rsc.org For the purpose of this assessment, we can consider a representative yield of 90%.

The following table provides a summary of the assessment of the synthetic methodology for this compound.

| Metric | Value/Assessment | Notes |

| Atom Economy | ~59.3% | Based on the Williamson ether synthesis using potassium carbonate as the base. This value reflects the inherent formation of salt byproducts. |

| Reaction Yield (Allylation) | Estimated 80-95% | Based on typical yields for Williamson ether synthesis of similar phenolic compounds. |

| Overall Yield (from p-cresol) | Estimated ~72% | Calculated based on an ~80% yield for the precursor synthesis and a 90% yield for the allylation step. |

| Reaction Conditions | Moderate to high | The synthesis involves the use of organic solvents, elevated temperatures, and requires purification steps, which can impact the overall energy consumption and waste generation. |

Further optimization of the reaction conditions, such as the use of phase-transfer catalysis, could potentially improve the reaction efficiency by allowing for milder conditions and easier product isolation. researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Allyloxy 3,5 Dibromobenzaldehyde

Reactivity Profiles of the Aldehyde Moiety

The aldehyde group in 4-(Allyloxy)-3,5-dibromobenzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a range of nucleophiles. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established behavior of aromatic aldehydes.

Grignard and Organolithium Reactions: Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to add to the carbonyl group to form secondary alcohols. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.

Wittig Reaction: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, provide a powerful method for converting the aldehyde into an alkene. This reaction involves the use of a phosphorus ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and a phosphine oxide. A general aqueous Wittig reaction protocol involves stirring the aldehyde with triphenylphosphine, an alkyl halide, and a saturated aqueous solution of sodium bicarbonate sciepub.com.

A representative set of conditions for these transformations is presented in the interactive data table below.

| Reaction Type | Reagent | Solvent | Temperature (°C) | Product |

| Grignard Reaction | RMgX | Diethyl ether or THF | 0 to r.t. | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | THF | r.t. | Alkene |

| Horner-Wadsworth-Emmons | (RO)₂P(O)CH₂R' + Base | THF or DME | -78 to r.t. | (E)-Alkene |

Selective Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the bromo or allyloxy groups under appropriate conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the aldehyde to a carboxylic acid. Milder, more selective reagents such as silver oxide (Ag₂O) or buffered potassium permanganate can also be employed to achieve this transformation while minimizing side reactions.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, 4-(allyloxy)-3,5-dibromobenzyl alcohol, can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol is a common and effective method for this selective reduction chemicalbook.com. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but require anhydrous conditions youtube.com. A one-pot reduction/cross-coupling strategy has been demonstrated for substituted benzaldehydes, where a stable aluminum aminal intermediate is formed using DIBAL-H, which can then undergo further functionalization nih.gov.

The following table summarizes typical conditions for these selective transformations.

| Transformation | Reagent | Solvent | Temperature (°C) | Product |

| Oxidation | KMnO₄ | Water/Acetone (B3395972) | 0 to r.t. | Carboxylic Acid |

| Reduction | NaBH₄ | Methanol or Ethanol | 0 to r.t. | Primary Alcohol |

| Reduction | LiAlH₄ | Diethyl ether or THF | 0 to r.t. | Primary Alcohol |

Condensation Reactions and Imine/Enamine Formation

The aldehyde functionality readily undergoes condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. These reactions typically proceed under mildly acidic or basic conditions to facilitate the dehydration step. The formation of an imine involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Transformations Involving the Bromo Substituents

The two bromine atoms on the aromatic ring are key handles for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromo substituents of this compound serve as excellent electrophilic partners in these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base libretexts.org. While specific examples with this compound are not prevalent in the literature, the reactivity of similar dibrominated aromatic compounds suggests that both bromine atoms can be sequentially or simultaneously replaced. The regioselectivity of the coupling can often be controlled by the reaction conditions.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst libretexts.org.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and various palladacycle precatalysts libretexts.org. Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. A variety of inorganic bases, such as carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄), are used to facilitate the transmetalation step. The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

The following interactive data table provides a summary of typical conditions for Suzuki-Miyaura coupling reactions.

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene/Water, Dioxane/Water, DMF |

| Boron Reagent | Arylboronic acid, Arylboronic ester |

The reactivity of the two bromine atoms in this compound in a stepwise Suzuki-Miyaura coupling would likely be influenced by the electronic and steric environment. The aldehyde group is an electron-withdrawing group, which can influence the reactivity of the ortho-positioned bromine atoms.

Potential for Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In this compound, the aldehyde group (-CHO) is a moderately strong electron-withdrawing group. It is located ortho to both bromine atoms. This electronic arrangement activates the C-Br bonds towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition : The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized onto the electron-withdrawing aldehyde group.

Elimination : The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

A variety of nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace one or both bromine atoms under suitable conditions. The reactivity in SNAr reactions is often dependent on the leaving group, with C-F bonds being the most reactive and C-I bonds being the least. masterorganicchemistry.com

Generation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The aryl bromide functionalities of this compound can be converted into highly reactive organometallic intermediates, such as Grignard reagents or organolithium compounds.

Grignard Reagents : Reaction with magnesium metal in an ether solvent (like THF or diethyl ether) would lead to the formation of a Grignard reagent (ArMgBr). libretexts.orgmasterorganicchemistry.com This reaction involves the insertion of magnesium into the carbon-bromine bond.

Organolithium Compounds : Reaction with an alkyllithium reagent (like n-butyllithium) via lithium-halogen exchange, or with lithium metal, can generate the corresponding organolithium species (ArLi). wikipedia.orgyoutube.com

These organometallic intermediates are potent nucleophiles and strong bases. libretexts.orgwikipedia.org Their formation in the context of this compound presents a challenge due to the presence of the electrophilic aldehyde group. The generated Grignard or organolithium species could react intramolecularly or intermolecularly with the aldehyde. To avoid this, the aldehyde group would need to be protected (e.g., as an acetal) before the formation of the organometallic reagent.

Once formed (from a protected precursor), these intermediates could be used in a wide range of reactions, such as additions to carbonyl compounds, ring-opening of epoxides, and transmetalation to other metals for use in cross-coupling reactions. wikipedia.org

Reactivity of the Allyloxy Group

Exploration of Claisen Rearrangement and Related Pericyclic Reactions

The allyloxy group on the aromatic ring is susceptible to thermal or Lewis acid-catalyzed rearrangement via a wikipedia.orgwikipedia.org-sigmatropic rearrangement known as the Claisen rearrangement. organic-chemistry.org This pericyclic reaction involves the concerted reorganization of six electrons through a cyclic transition state. organic-chemistry.org

The reaction typically requires high temperatures (>100 °C), although Lewis acids can be used to catalyze the rearrangement under milder conditions. organic-chemistry.orgsethanandramjaipuriacollege.in The Claisen rearrangement of this compound would be expected to yield 2-allyl-4-hydroxy-3,5-dibromobenzaldehyde.

| Reaction Type | Reagent(s) | Anticipated Product |

|---|---|---|

| Buchwald-Hartwig Amination | Morpholine, Pd catalyst, ligand, base | 4-(Allyloxy)-3-bromo-5-(morpholin-4-yl)benzaldehyde |

| Nucleophilic Aromatic Substitution | Sodium methoxide (NaOMe) | 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde |

| Grignard Formation (from protected aldehyde) | 1. Acetal protection 2. Mg, THF | (4-(Allyloxy)-5-bromo-2-(1,3-dioxolan-2-yl)phenyl)magnesium bromide |

| Claisen Rearrangement | Heat (e.g., >150 °C) | 2-Allyl-3,5-dibromo-4-hydroxybenzaldehyde |

Electrophilic Addition Reactions to the Alkene Moiety (e.g., Halogenation, Hydroxylation)

The carbon-carbon double bond in the allyl group of this compound is susceptible to electrophilic attack. The electron-rich nature of the π-bond allows for the addition of various electrophiles, leading to the formation of saturated derivatives.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a characteristic reaction of alkenes. In the case of this compound, this reaction would proceed through a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion results in the formation of a vicinal dihalide. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). The electron-withdrawing nature of the dibrominated aromatic ring is unlikely to significantly affect the reactivity of the distant allyl group in this context.

Hydroxylation: Dihydroxylation of the alkene moiety can be achieved to produce a vicinal diol. This transformation can be accomplished using several reagents, with the stereochemical outcome being dependent on the chosen method.

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄) under basic conditions. wikipedia.org The reaction with osmium tetroxide proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate which is then hydrolyzed to yield the syn-diol. wikipedia.orgskku.edu

Anti-dihydroxylation: This pathway involves the initial epoxidation of the alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed ring-opening of the resulting epoxide with water.

The choice of dihydroxylation method allows for controlled synthesis of specific diastereomers.

Table 1: Predicted Electrophilic Addition Reactions of this compound

| Reaction | Reagents | Solvent | Expected Product |

| Bromination | Br₂ | CH₂Cl₂ | 4-((2,3-Dibromopropyl)oxy)-3,5-dibromobenzaldehyde |

| Syn-dihydroxylation | OsO₄ (cat.), NMO | Acetone/Water | 4-((2,3-Dihydroxypropyl)oxy)-3,5-dibromobenzaldehyde (syn) |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1. CH₂Cl₂ 2. THF/Water | 4-((2,3-Dihydroxypropyl)oxy)-3,5-dibromobenzaldehyde (anti) |

Radical Reactions Involving the Allyl System

The allyl group in this compound is also amenable to radical reactions, particularly at the allylic position. The stability of the resulting allylic radical makes this position susceptible to hydrogen abstraction.

A key example of this reactivity is the Wohl-Ziegler bromination , which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light. organic-chemistry.orgmychemblog.com The reaction proceeds via a free-radical chain mechanism. mychemblog.com A bromine radical, generated in low concentration from the reaction of NBS with trace amounts of HBr, abstracts a hydrogen atom from the allylic carbon. masterorganicchemistry.com This forms a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (also generated in situ from NBS and HBr) to yield the allylic bromide and a new bromine radical, which propagates the chain. masterorganicchemistry.com The use of NBS is crucial as it maintains a low concentration of Br₂ and HBr, thus preventing competitive electrophilic addition to the double bond. masterorganicchemistry.com

Table 2: Predicted Radical Bromination of this compound

| Reaction | Reagents | Solvent | Expected Product |

| Allylic Bromination | N-Bromosuccinimide (NBS), AIBN (cat.) | CCl₄ | 4-((3-Bromoprop-1-en-1-yl)oxy)-3,5-dibromobenzaldehyde |

Participation in Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. wikipedia.org The allyl group of this compound can potentially participate in several types of olefin metathesis reactions.

Cross-Metathesis (CM): In this intermolecular reaction, this compound could be reacted with another terminal olefin. organic-chemistry.org This would result in the exchange of the terminal methylene (B1212753) group, leading to a new, longer-chain unsaturated ether, with ethylene (B1197577) as a byproduct. The success and selectivity of CM depend on the relative reactivity of the two olefin partners. wordpress.com

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, a derivative containing a second alkene chain could be designed to undergo this intramolecular reaction. For instance, reaction of the aldehyde with an allyl-containing nucleophile could introduce a second diene functionality, which could then be cyclized via RCM to form a heterocyclic structure. wikipedia.orgsciforum.netnih.gov RCM is a widely used strategy for the synthesis of cyclic compounds, driven by the formation of the stable cyclic alkene and the release of volatile ethylene. wikipedia.org

The functional group tolerance of modern Grubbs' catalysts makes them suitable for use with substrates containing aldehyde functionalities.

Table 3: Potential Olefin Metathesis Reactions Involving this compound

| Reaction Type | Reaction Partner | Catalyst | Potential Product Class |

| Cross-Metathesis | R-CH=CH₂ | Grubbs' Catalyst | Substituted unsaturated aryl ether |

| Ring-Closing Metathesis | (Requires prior derivatization to a diene) | Grubbs' Catalyst | Unsaturated heterocyclic compound |

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound allows for both intermolecular and intramolecular reactions, leading to a variety of complex structures. The aldehyde and allyl groups can react independently or in concert.

Intermolecular Reactions: The aldehyde group can participate in a wide range of intermolecular reactions, such as Wittig reactions, aldol condensations, and reductive aminations, without involving the allyl ether. Similarly, the allyl group can undergo the reactions described in section 3.3.2 without affecting the aldehyde. However, more complex intermolecular pathways can involve both functionalities. For example, a tandem reaction could involve an initial intermolecular reaction at the aldehyde, followed by a subsequent reaction involving the allyl group.

Intramolecular Reactions: The proximity of the allyl and aldehyde functionalities allows for intramolecular cyclization reactions. Under certain conditions, such as in the presence of a radical initiator, a cascade cyclization can be triggered. researchgate.net For instance, a radical generated elsewhere in the molecule or from an external source could add to the aldehyde, and the resulting radical could then attack the intramolecular allyl group, leading to the formation of a cyclic ether. Such radical cyclizations of 2-(allyloxy)arylaldehydes are known to produce chroman-4-one derivatives. researchgate.netresearchgate.net Another potential intramolecular pathway is a tandem Claisen rearrangement/hydroacylation, although this would likely require initial isomerization of the allyl ether to a propenyl ether, followed by thermal or catalytic rearrangement and subsequent cyclization. rsc.org

Kinetic and Thermodynamic Considerations in Reaction Design

When designing reactions with a polyfunctional molecule like this compound, the principles of kinetic and thermodynamic control are paramount for achieving selectivity. mdpi.com The presence of multiple reactive sites—the aldehyde, the alkene, the allylic protons, and the aromatic ring—means that different reaction conditions can favor different products.

Kinetic vs. Thermodynamic Control: A reaction is under kinetic control if the product distribution is determined by the relative rates of the competing reaction pathways. mdpi.com Typically, reactions at lower temperatures and for shorter durations favor the kinetically controlled product, which is formed via the lowest activation energy pathway. Conversely, a reaction is under thermodynamic control when the product ratio is governed by the relative stability of the products. mdpi.com This is usually achieved at higher temperatures and longer reaction times, allowing the initial products to equilibrate to the most stable thermodynamic product.

For example, in the halogenation of this compound, electrophilic addition to the alkene is generally much faster than electrophilic aromatic substitution on the highly deactivated benzene (B151609) ring. Therefore, under mild conditions, the kinetic product (the dihalo-allyl ether) is expected to be formed exclusively. To achieve substitution on the aromatic ring, much harsher conditions would be required, and side reactions would be likely.

Similarly, in radical bromination with NBS, the abstraction of an allylic proton is kinetically favored over addition to the double bond due to the stability of the resulting allylic radical. organic-chemistry.org The low concentration of Br₂ maintained by NBS ensures that the radical pathway dominates over the ionic addition pathway. masterorganicchemistry.com Careful control of temperature, reaction time, and reagent choice is therefore essential to direct the reactivity of this compound towards a desired outcome and avoid the formation of a mixture of products. mdpi.comnih.gov

Derivatization and Advanced Synthetic Applications of 4 Allyloxy 3,5 Dibromobenzaldehyde

Contributions to Supramolecular Chemistry Research

The unique structural features of 4-(allyloxy)-3,5-dibromobenzaldehyde, namely the reactive aldehyde group, the versatile allyl moiety, and the electron-withdrawing bromo substituents on the aromatic ring, make it a valuable precursor in the field of supramolecular chemistry. This section explores its application in the design of sophisticated molecular systems.

Design of Ligands for Metal Coordination (focus on synthesis and coordination chemistry)

The aldehyde functionality of this compound serves as a convenient handle for the synthesis of various ligands, particularly Schiff base ligands. The condensation reaction of the aldehyde with primary amines is a straightforward and high-yielding method to introduce diverse functionalities and coordination sites.

For instance, reaction with primary amines (R-NH₂) readily forms imines (or Schiff bases), which are excellent ligands for a variety of metal ions. The general synthesis of such Schiff base ligands is depicted below:

Conceptual reaction scheme for the synthesis of a Schiff base ligand from this compound and a primary amine.

Conceptual reaction scheme for the synthesis of a Schiff base ligand from this compound and a primary amine.The resulting Schiff base ligands, characterized by the azomethine (-CH=N-) group, can coordinate to metal centers through the nitrogen atom. The electronic properties of these ligands, and consequently the properties of their metal complexes, can be fine-tuned by varying the 'R' group of the primary amine. The presence of the two bromine atoms on the phenyl ring of the original aldehyde has a significant electron-withdrawing effect, which influences the electron density on the coordinating nitrogen atom and thereby the stability and reactivity of the resulting metal complexes.

While direct studies on the coordination chemistry of ligands derived from this compound are not extensively reported, the behavior of analogous systems, such as those derived from 3,5-dibromosalicylaldehyde, provides valuable insights. For example, mononuclear copper(II), nickel(II), zinc(II), and cobalt(II) complexes of Schiff base ligands derived from 3,5-dibromosalicylaldehyde have been synthesized and characterized, revealing square-planar or distorted tetrahedral coordination geometries around the metal centers nih.gov. It is reasonable to expect that ligands derived from this compound would exhibit similar coordination behavior, forming stable complexes with various transition metals. The allyl group on these ligands remains available for further post-coordination modifications, adding another layer of complexity and potential functionality to the resulting metallo-supramolecular assemblies.

Building Blocks for Self-Assembled Systems and Molecular Architectures

The multifunctional nature of this compound makes it an attractive building block for the construction of complex, self-assembled molecular architectures. The aldehyde group can participate in reversible covalent bond formation, such as the formation of imines or oximes, which are commonly employed in the dynamic covalent chemistry approach to self-assembly.

Furthermore, the allyl group offers a reactive site for a variety of coupling reactions, such as thiol-ene chemistry or olefin metathesis. This allows for the covalent linking of these building blocks into larger, well-defined structures after an initial self-assembly process. The bromo-substituents can also be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create extended aromatic systems.

The combination of these reactive sites in a single molecule allows for the design of intricate self-assembled systems with programmed geometries and functionalities. For example, one could envision the formation of macrocycles or cages through the reaction of the aldehyde with diamines, followed by cross-linking of the allyl groups to create more robust structures. The specific geometry of the dibromo-substitution pattern also imparts a defined angularity to the molecule, which can be exploited to direct the formation of specific supramolecular architectures.

Development of Functional Materials

The derivatization of this compound opens avenues for the creation of novel functional materials with tailored properties. Its constituent functional groups each provide a pathway to different material classes.

Precursor for Optoelectronic or Photoactive Materials

Brominated aromatic compounds are known to be valuable precursors for optoelectronic materials, often exhibiting interesting photophysical properties such as phosphorescence due to the heavy-atom effect of bromine. The presence of two bromine atoms in this compound makes it a promising starting material for the synthesis of photoactive molecules and polymers. The aldehyde group can be transformed into a variety of conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, extending the π-conjugation and influencing the electronic and optical properties of the resulting materials.

Furthermore, benzaldehyde (B42025) and its derivatives can be involved in photochemical reactions and have been studied for their potential as photocatalysts researchgate.net. The combination of the bromo- and allyloxy-substituents with the reactive aldehyde offers a platform for designing molecules with specific light-absorbing and emitting properties. The inclusion of bromine can also influence the electronic structure of materials, for instance by creating new bands in the electronic structure, which can be beneficial for applications in photovoltaics and other optoelectronic devices nih.gov.

Components in Novel Coatings and Surface Modification Research

The allyl ether functionality of this compound is particularly useful for surface modification. The terminal double bond of the allyl group can readily participate in thiol-ene "click" reactions, allowing for the efficient grafting of the molecule onto surfaces functionalized with thiols rsc.org. This provides a straightforward method for introducing the functionalities of the benzaldehyde derivative onto a variety of substrates.

Alternatively, the allyl group can undergo hydrosilylation reactions with silicon hydrides, enabling the covalent attachment of the molecule to silica-based surfaces or silicone polymers semanticscholar.orglehigh.edu. This approach has been used to modify the surface properties of materials like poly(dimethylsiloxane) elastomers semanticscholar.orglehigh.edu.

The aldehyde group itself can also be used for surface immobilization. For example, benzaldehyde-functionalized molecules can be attached to amino-functionalized surfaces through the formation of an imine linkage, a technique used in the creation of self-assembled monolayers (SAMs) on surfaces for biological and sensing applications mdpi.comnih.gov. This dual functionality makes this compound a versatile component in the development of advanced coatings and for the tailored modification of material surfaces.

Methodological Innovations in Organic Synthesis Facilitated by the Compound

This compound serves as a valuable substrate for showcasing and developing various synthetic methodologies, owing to its distinct reactive sites. Key transformations involving this compound and its analogs contribute to the broader toolkit of organic synthesis.

One of the most significant reactions involving the allyl ether group is the Claisen rearrangement . This mdpi.commdpi.com-sigmatropic rearrangement thermally converts an allyl aryl ether into an ortho-allyl phenol (B47542) organic-chemistry.org. In the case of this compound, the ortho-positions are occupied by bromine atoms. When the ortho-positions are blocked, the rearrangement can still proceed, often followed by a Cope rearrangement to the para-position, though in this specific molecule the para position is also substituted. The thermal rearrangement of 1,2-diallyloxyanthraquinone has been shown to lead to the elimination of an allyloxy group rsc.org. The study of the Claisen rearrangement on substrates like this compound can provide insights into the mechanisms and regioselectivity of such rearrangements on sterically hindered and electronically modified aromatic systems organic-chemistry.orgsethanandramjaipuriacollege.ined.ac.uknih.gov.

The presence of two bromine atoms on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Heck reaction . The Heck reaction couples aryl halides with alkenes to form substituted alkenes wikipedia.org. This reaction would allow for the introduction of various vinyl groups at the 3- and 5-positions of the benzene (B151609) ring, leading to a wide range of complex molecules wikipedia.orgorganic-chemistry.orgyoutube.comnih.govnih.gov. The successful application of the Heck reaction on this substrate would demonstrate the compatibility of this powerful C-C bond-forming reaction with the aldehyde and allyl ether functionalities.

Finally, the aldehyde group is a cornerstone of many organic transformations, including the Wittig reaction . This reaction allows for the conversion of the aldehyde into an alkene by reacting it with a phosphonium ylide sciepub.com. This provides a reliable method for extending the carbon chain and introducing a double bond with controlled stereochemistry. The use of this compound in the Wittig reaction would allow for the synthesis of a variety of stilbene-like derivatives, which are often of interest for their optical and electronic properties. A one-pot tandem Wittig-Heck reaction sequence has also been developed, where an alkene is generated in situ via a Wittig reaction and then immediately used in a Heck coupling nih.gov.

The following table summarizes these key reactions and their potential products starting from this compound:

| Reaction Name | Reactive Site | Reagents | Potential Product Type |

| Claisen Rearrangement | Allyl ether | Heat | Rearranged allyl phenol derivative |

| Heck Reaction | Bromo substituents | Alkene, Pd catalyst, Base | Substituted stilbene or diaryl alkene |

| Wittig Reaction | Aldehyde | Phosphonium ylide | Substituted alkene |

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution and in the solid state. A variety of NMR experiments can be employed to gain a complete understanding of the structure of this compound.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial framework for the structural elucidation of this compound. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the allyloxy group. Due to the symmetry of the dibrominated aromatic ring, a single resonance is anticipated for the two equivalent aromatic protons. The aldehyde proton will appear as a singlet at a characteristic downfield chemical shift. The allyloxy group will exhibit a more complex pattern, with signals corresponding to the vinylic protons and the methylene (B1212753) protons adjacent to the oxygen atom.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. To aid in the assignment of these signals, advanced 1D techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are employed. DEPT experiments differentiate carbon signals based on the number of attached protons. A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons. This allows for the unambiguous assignment of the carbons in the allyl group and the aromatic ring.

Nuclear Overhauser Effect (NOE) difference spectroscopy is another powerful 1D technique used to establish spatial relationships between protons. By irradiating a specific proton, an enhancement in the signal intensity of nearby protons (typically within 5 Å) can be observed. For this compound, irradiating the methylene protons of the allyloxy group is expected to produce an NOE enhancement for the adjacent aromatic protons, confirming their proximity in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |

| Aldehyde H | ~9.8 | - | - |

| Aromatic H | ~7.9 | ~132 | CH |

| Allyl CH | ~6.0 | ~131 | CH |

| Allyl CH₂ (vinyl) | ~5.4, ~5.3 | ~119 | CH₂ |

| Allyl OCH₂ | ~4.7 | ~70 | CH₂ |

| Aldehyde C | - | ~190 | CH |

| Aromatic C-Br | - | ~118 | C |

| Aromatic C-O | - | ~158 | C |

| Aromatic C-CHO | - | ~135 | C |

Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments provide a more detailed map of the molecular structure by correlating different nuclei.

COrrelation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is particularly useful for tracing the connectivity within the allyl group, showing correlations between the methylene protons and the vinylic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations). This allows for the definitive assignment of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (two- to three-bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different fragments of the molecule. For example, HMBC can show correlations from the methylene protons of the allyloxy group to the aromatic carbon attached to the oxygen, as well as to the adjacent brominated carbons.

Nuclear Overhauser Effect SpectroscopY (NOESY): Similar to its 1D counterpart, NOESY provides information about through-space proximity of protons. A NOESY spectrum would show cross-peaks between the allyloxy methylene protons and the aromatic protons, providing further confirmation of the molecule's conformation.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For this compound, ssNMR can provide valuable insights into the crystalline packing and the local environment of the atoms in the bulk material.

Given the presence of bromine atoms, ⁷⁹Br and ⁸¹Br ssNMR could be particularly informative. These quadrupolar nuclei are highly sensitive to their local electronic environment, and their NMR parameters can provide information about the C-Br bond and intermolecular interactions. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would provide high-resolution spectra of the carbon atoms in the solid state, allowing for the study of polymorphism and molecular packing.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact mass of the molecular ion of this compound. From this exact mass, the elemental composition can be unambiguously confirmed. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Predicted HRMS Data for this compound (C₁₀H₈Br₂O₂)

| Ion | Calculated Exact Mass |

| [M]⁺ | 317.8942 |

| [M+H]⁺ | 318.8920 |

| [M+Na]⁺ | 340.8819 |

Electron Ionization (EI) or other ionization techniques can cause the molecular ion to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the allyl group: Cleavage of the ether bond could lead to the loss of a C₃H₅ radical, resulting in a prominent peak corresponding to the 3,5-dibromo-4-hydroxybenzaldehyde (B181551) cation.

Loss of CO: The aldehyde group can lose a neutral carbon monoxide molecule.

Cleavage within the allyl group: Fragmentation of the allyl chain itself can also occur.

The fragmentation pattern can also be used to differentiate between isomers. For example, an isomer with the allyl group at a different position on the aromatic ring would likely exhibit a different fragmentation pattern due to the different electronic environment and bond strengths.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 318 | [C₁₀H₈Br₂O₂]⁺ (Molecular Ion) |

| 277 | [C₇H₃Br₂O₂]⁺ (Loss of C₃H₅) |

| 249 | [C₆H₃Br₂O]⁺ (Loss of C₃H₅ and CO) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Spectroscopic and Structural Elucidation Methodologies Applied to this compound and its Derivatives

The precise characterization of synthetic organic compounds is fundamental to understanding their chemical behavior and potential applications. For a molecule such as this compound, a combination of spectroscopic and crystallographic techniques is essential for unambiguous structural confirmation. This article details the application of infrared spectroscopy and X-ray crystallography for the elucidation of its molecular structure, conformation, and solid-state packing.

Theoretical and Computational Chemistry Studies on 4 Allyloxy 3,5 Dibromobenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Electronic Structure Analysis and Molecular Orbital Theory Applications

No studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other molecular orbital characteristics of 4-(Allyloxy)-3,5-dibromobenzaldehyde were found.

Calculation of Spectroscopic Parameters and Correlation with Experimental Data

There are no published computational studies that calculate spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound and correlate them with experimental findings.

Conformational Analysis and Energy Landscapes

Identification of Stable Conformers and Rotational Barriers

Information regarding the identification of stable conformers, their relative energies, or the rotational barriers of the allyloxy and aldehyde groups for this specific compound is not available in the literature.

Reaction Mechanism Predictions and Transition State Elucidation

Computational Mapping of Potential Energy Surfaces for Key Transformations

No computational studies have been published that map the potential energy surfaces for reactions involving this compound or elucidate its transition states.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. This technique allows researchers to observe the conformational changes, flexibility, and interaction dynamics of a compound, providing a deeper understanding of its behavior in various environments.

For this compound, MD simulations could hypothetically be employed to:

Analyze Conformational Flexibility: Determine the range of shapes the molecule can adopt, particularly the orientation of the allyloxy group relative to the dibrominated benzene (B151609) ring.

Study Solvent Effects: Simulate how the molecule interacts with different solvents, which can influence its solubility, stability, and reactivity.

Investigate Intermolecular Interactions: Model how individual molecules of this compound interact with each other in a condensed phase, providing insights into its bulk properties.

Without specific studies on this compound, any discussion on its dynamic behavior remains purely speculative. The presence of the flexible allyloxy group and the bulky bromine atoms would likely lead to interesting and complex dynamic properties that warrant future investigation.

Computational Modeling of Derivatives and Reactivity Predictions

Computational modeling is instrumental in predicting the properties and reactivity of new chemical entities derived from a parent compound. Through methods like Density Functional Theory (DFT), chemists can calculate a variety of molecular descriptors to forecast how a molecule will behave in chemical reactions.

Should computational studies be undertaken for this compound and its potential derivatives, the following could be predicted:

Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO) would help in predicting the molecule's reactivity towards nucleophiles and electrophiles. The energy gap between these orbitals is a key indicator of chemical reactivity.

Reaction Mechanisms: Computational modeling can elucidate the step-by-step pathways of potential reactions, such as electrophilic aromatic substitution or reactions involving the aldehyde and allyloxy functional groups. This allows for the prediction of likely products and the optimization of reaction conditions.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which is invaluable for the characterization of newly synthesized derivatives.

The table below illustrates the type of data that would be generated from such computational studies, which are currently unavailable for this compound.

| Computational Method | Predicted Property | Potential Application |

| Molecular Dynamics (MD) | Conformational analysis, RMSD, RMSF | Understanding molecular flexibility and stability over time. |

| Density Functional Theory (DFT) | HOMO-LUMO gap, electrostatic potential | Predicting sites of reactivity and reaction pathways. |

| Quantum Mechanics (QM) | Reaction energy profiles | Elucidating mechanisms and predicting product formation. |

This table is illustrative of the data that would be generated from the requested studies, but no such data currently exists in the public domain for the specified compound.

Emerging Research Directions and Future Perspectives for 4 Allyloxy 3,5 Dibromobenzaldehyde

Development of Novel and Sustainable Synthetic Routes

The pursuit of novel and sustainable synthetic routes for 4-(allyloxy)-3,5-dibromobenzaldehyde is an active area of research, driven by the principles of green chemistry. Traditional methods for the synthesis of similar compounds, such as the Williamson ether synthesis, are being re-evaluated to improve their environmental footprint. This reaction typically involves the reaction of a deprotonated alcohol with an organohalide. wikipedia.org For the synthesis of this compound, this would involve the reaction of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) with an allyl halide.